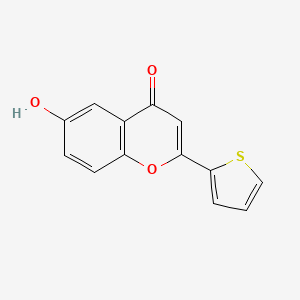

6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2-thiophen-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHOMPFGMZBCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351965 | |

| Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63046-12-8 | |

| Record name | 4H-1-Benzopyran-4-one, 6-hydroxy-2-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 6 Hydroxy 2 Thiophen 2 Yl 4h Chromen 4 One

De Novo Synthetic Pathways to 6-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one

The de novo synthesis of the title compound can be approached through several classical methods for chromone (B188151) and flavone (B191248) formation, adapted for the specific precursors required.

A retrosynthetic analysis of this compound identifies two primary pathways for its construction, both of which disconnect the chromone core.

Chalcone (B49325) Pathway Disconnection: This is one of the most common routes for flavone synthesis. researchgate.net The primary disconnection is made across the C2-C3 and the C4-O5 bonds of the pyranone ring. This strategy leads back to a 2',5'-dihydroxychalcone (B1234639) intermediate. This chalcone, in turn, can be disconnected via a retro-aldol reaction, yielding 2',5'-dihydroxyacetophenone (B116926) and thiophene-2-carboxaldehyde as the fundamental starting materials. This pathway is advantageous due to the commercial availability and straightforward nature of the precursors.

Baker-Venkataraman Rearrangement Pathway: An alternative disconnection targets the C2-C3 and O1-C2 bonds. This approach leads to a 1,3-diketone intermediate, which is the hallmark of the Baker-Venkataraman rearrangement. wikipedia.orgjk-sci.com This diketone is retrosynthetically derived from an O-acylated precursor, specifically 2-acetyl-4-hydroxyphenyl 2-thenoate. This precursor is formed from 2',5'-dihydroxyacetophenone and thiophene-2-carbonyl chloride. Subsequent acid-catalyzed cyclodehydration of the 1,3-diketone intermediate yields the target chromone. alfa-chemistry.com

Optimizing the synthesis of this compound, particularly via the chalcone pathway, involves refining the conditions for the oxidative cyclization step. The initial Claisen-Schmidt condensation of 2',5'-dihydroxyacetophenone with thiophene-2-carboxaldehyde is typically a high-yielding reaction under basic conditions (e.g., KOH in ethanol). scispace.com The subsequent cyclization of the resulting 2',5'-dihydroxy-2-thienylchalcone is the critical step where optimization is paramount. Various reagents and conditions have been developed to enhance the efficiency and selectivity of this transformation for analogous 2'-hydroxychalcones. researchgate.netchemijournal.comresearchgate.net

| Catalyst/Reagent System | Solvent | Conditions | Expected Outcome |

| I₂ / DMSO | DMSO | 120-140 °C | A widely used and effective system for oxidative cyclization, generally providing good to excellent yields. researchgate.net |

| Pd(TFA)₂ / Ligand | DMSO | 100 °C, O₂ atm | Palladium-catalyzed oxidative cyclization offers a modern approach, potentially tolerant of various functional groups. nih.govrsc.org |

| InCl₃ on SiO₂ | Solvent-free | 130-140 °C | A solid-supported Lewis acid catalyst that can promote cyclization under thermal, solvent-free conditions. chemijournal.com |

| CuI / DBU | DMSO | 100 °C | Copper-catalyzed systems provide an alternative transition metal-mediated pathway. researchgate.net |

This table is generated based on data for the synthesis of analogous flavones and chromones.

For the Baker-Venkataraman pathway, optimization focuses on the base used for the rearrangement (e.g., KOH, potassium tert-butoxide) and the conditions for the final acid-catalyzed cyclization (e.g., H₂SO₄ in glacial acetic acid). jk-sci.comalfa-chemistry.com

The mechanisms underpinning the primary synthetic routes are well-documented.

Chalcone Pathway Mechanism:

Claisen-Schmidt Condensation: A base abstracts a proton from the methyl group of 2',5'-dihydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of thiophene-2-carboxaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone intermediate.

Oxidative Cyclization: The reaction proceeds via an intramolecular oxo-Michael addition of the 2'-hydroxyl group onto the α,β-unsaturated ketone of the chalcone, forming a flavanone (B1672756) intermediate. chemijournal.com This flavanone is then oxidized by the reagent system (e.g., iodine in DMSO) to introduce the C2-C3 double bond, resulting in the aromatic chromone ring. chemijournal.com

Baker-Venkataraman Rearrangement Mechanism:

Enolate Formation: A strong base deprotonates the α-carbon of the acetophenone (B1666503) moiety of the starting 2-acetyl-4-hydroxyphenyl 2-thenoate, generating an enolate. wikipedia.org

Intramolecular Acyl Transfer: The enolate attacks the carbonyl carbon of the neighboring thenoate ester group in an intramolecular nucleophilic acyl substitution. alfa-chemistry.comorganic-chemistry.org

Diketone Formation: The cyclic intermediate collapses, leading to the formation of a more stable phenolate (B1203915) and the desired 1,3-diketone structure upon acidic workup.

Cyclodehydration: In the presence of a strong acid, the enol tautomer of the 1,3-diketone undergoes cyclization via attack of the phenolic hydroxyl group onto the appropriately positioned ketone, followed by dehydration to form the final chromone ring. wikipedia.org

Derivatization and Functionalization of the this compound Scaffold

The structure of this compound possesses two primary sites amenable to further chemical modification: the 6-hydroxyl group and the thiophene (B33073) ring.

The phenolic hydroxyl group at the C-6 position is a versatile handle for derivatization, allowing for the introduction of a wide array of functional groups through standard reactions.

Etherification: The synthesis of ether derivatives can be readily achieved via the Williamson ether synthesis. Treatment of the parent chromone with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the corresponding phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide), would yield the corresponding 6-alkoxy or 6-benzyloxy ethers. This reaction is a standard and high-yielding method for modifying phenolic hydroxyls.

Esterification: Esters can be prepared through several methods. Direct Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is one possibility. masterorganicchemistry.com More commonly, for phenolic hydroxyls, acylation is performed using more reactive acylating agents such as acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

| Derivative Type | Reagents | General Conditions | Product |

| Ether | R-X (alkyl halide), Base (e.g., K₂CO₃) | Acetone or DMF, Reflux | 6-Alkoxy-2-(thiophen-2-yl)-4H-chromen-4-one |

| Ester | RCOCl (acyl chloride), Base (e.g., Pyridine) | DCM or Pyridine, 0 °C to RT | 6-Acyloxy-2-(thiophen-2-yl)-4H-chromen-4-one |

| Ester | (RCO)₂O (anhydride), Base (e.g., Pyridine) | Neat or in solvent, Heat | 6-Acyloxy-2-(thiophen-2-yl)-4H-chromen-4-one |

This table outlines general methodologies for the derivatization of phenolic hydroxyl groups.

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. rsc.org The existing substituent at the C-2 position directs incoming electrophiles primarily to the C-5 position. pearson.com

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or acetic acid. These reactions typically proceed under mild conditions to yield the 5-halo-thienyl derivative.

Nitration: Nitration of the thiophene ring requires milder conditions than those used for benzene (B151609) to avoid oxidation of the ring. A common reagent is acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) at low temperatures.

Acylation: Friedel-Crafts acylation can introduce a ketone functionality at the C-5 position of the thiophene ring. This is typically carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst such as tin(IV) chloride (SnCl₄), which is often preferred over aluminum chloride (AlCl₃) for sensitive substrates like thiophenes.

These functionalizations of the thiophene ring significantly expand the chemical space accessible from the parent chromone, allowing for the introduction of new pharmacophores or points for further chemical elaboration.

Substituent Effects on Reaction Kinetics and Thermodynamics

The synthesis of 2-aryl-4H-chromen-4-ones is often achieved through established name reactions such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction. wikipedia.orgdrugfuture.com The kinetics and thermodynamics of these synthetic routes are significantly influenced by the electronic nature of substituents on both the phenolic precursor and the aromatic aldehyde.

In the context of this compound, two key substituents dictate the reactivity: the hydroxyl group (-OH) at the 6-position of the developing chromone ring and the 2-thienyl group at the 2-position.

Effect of the 6-Hydroxy Group: The hydroxyl group is a potent electron-donating group (EDG) due to resonance. Its presence on the benzene ring of the 2'-hydroxyacetophenone (B8834) precursor (or equivalent) increases the nucleophilicity of the aromatic ring and the acidity of the phenolic proton. In reactions like the Baker-Venkataraman rearrangement, which involves the formation of a phenolate ion, the acidity of the hydroxyl group can affect the rate of the initial deprotonation step. uclan.ac.ukjk-sci.com Furthermore, the electron-donating nature of the 6-OH group activates the aromatic ring, which can influence the rate of cyclization reactions.

Effect of the 2-Thienyl Group: The thiophene ring at the 2-position replaces the more common phenyl ring found in flavones. Thiophene is an electron-rich aromatic heterocycle that can participate in electrophilic and nucleophilic reactions. Its electronic properties, compared to a substituted benzene ring, can modulate the electrophilicity of the carbonyl carbon in the precursor aldehyde (thiophene-2-carbaldehyde). In cross-coupling strategies used to synthesize 2-arylthiochromenones, the electronic nature of substituents on the arylboronic acid partner has been shown to impact reaction yields, with both electron-donating and electron-withdrawing groups being well-tolerated, suggesting a complex interplay of electronic effects. nih.govresearchgate.net Theoretical studies on related thiophene substitutions suggest that the reaction mechanism and kinetic constants can be significantly modified by substituents.

While specific thermodynamic and kinetic data for the synthesis of this compound are not extensively documented, the expected effects based on general organic principles are summarized below.

Table 1: Predicted Substituent Effects on Reaction Intermediates and Rates in Chromone Synthesis

| Substituent | Position | Electronic Effect | Predicted Influence on Reaction Kinetics |

| Hydroxyl (-OH) | 6-position | Electron-donating (Resonance) | May accelerate cyclization by activating the benzene ring. Facilitates initial deprotonation in base-catalyzed reactions. |

| Thienyl | 2-position | Electron-rich heterocycle | Modulates the electrophilicity of the precursor aldehyde and the stability of reaction intermediates compared to phenyl analogues. |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to reduce environmental impact. This involves the use of safer solvents, renewable starting materials, catalytic reactions, and energy-efficient methods. nih.govsharif.edu

Solvent-Free and Catalytic Approaches

Solvent-free, or solid-phase, reactions represent a significant advancement in green synthesis. rasayanjournal.co.in These reactions, often facilitated by grinding or heating neat reactants, can lead to higher yields, shorter reaction times, and simpler workup procedures by eliminating the need for potentially toxic and volatile organic solvents.

For the synthesis of chromene derivatives, one-pot multicomponent reactions are particularly amenable to solvent-free conditions. For instance, the condensation of aromatic aldehydes, malononitrile, and a hydroxycoumarin or dimedone can be efficiently carried out without a solvent, often using a reusable catalyst. nih.govnih.gov

Various catalysts have been employed to promote chromone synthesis under green conditions:

Base Catalysts: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective in catalyzing the synthesis of pyrano[3,2-c]chromene derivatives under solvent-free conditions at elevated temperatures. nih.gov

Heterogeneous Catalysts: The use of solid-supported or magnetic nanocatalysts, such as nano-kaoline/BF₃/Fe₃O₄ or Zr@IL-Fe₃O₄, allows for easy separation and recycling of the catalyst, aligning with green chemistry principles. sharif.edunih.gov These catalysts have been successfully used in the solvent-free, one-pot synthesis of various 4H-chromenes. sharif.edu

Nanoparticle Catalysts: Zinc oxide (ZnO) nanoparticles, including those synthesized via green methods using plant extracts, have been utilized as efficient heterogeneous catalysts for the one-pot synthesis of 4-hydroxy-2H-chromenes under solvent-free conditions. researchgate.net

Table 2: Comparison of Catalytic Systems for Synthesis of Chromene Derivatives

| Catalyst | Reaction Conditions | Typical Yields | Advantages |

| DABCO | Solvent-free, 100°C | Good to High | Mild conditions, easy product isolation. nih.gov |

| Zr@IL-Fe₃O₄ MNPs | Solvent-free, heated | Excellent | Recyclable magnetic catalyst, short reaction times. nih.gov |

| Nano-kaoline/BF₃/Fe₃O₄ | Solvent-free, stirring | High | Recyclable superparamagnetic catalyst, green process. sharif.edu |

| ZnO Nanoparticles | Solvent-free, 80°C | Good | Heterogeneous catalysis, environmentally benign. researchgate.net |

Microwave-Assisted and Photoredox Catalysis in Chromone Synthesis

To enhance reaction rates and improve energy efficiency, alternative energy sources like microwave irradiation and visible light are increasingly being adopted for the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods. nih.govglobalresearchonline.net This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reactions with fewer side products. rasayanjournal.co.innih.govijsr.net The synthesis of chalcones, which are key precursors to flavones and chromones, has been significantly accelerated using microwave irradiation under solvent-free conditions. rasayanjournal.co.inglobalresearchonline.net Similarly, the synthesis of various chromene derivatives has been shown to be more efficient with microwave heating compared to conventional refluxing. nih.govijsr.net For example, multicomponent reactions to form complex chromene-containing conjugates have been achieved in 8-10 minutes under microwave irradiation, whereas conventional methods required 4-7 hours. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromene Derivatives

| Synthesis Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | Several hours (e.g., 4-7 h) | Moderate to Good | Standard laboratory setup. nih.gov |

| Microwave Irradiation | Minutes (e.g., 8-10 min) | Good to Excellent | Rapid heating, reduced time, higher efficiency, often higher yields. nih.govglobalresearchonline.netnih.gov |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green tool in modern organic synthesis. caltech.edu This methodology uses a photocatalyst (such as ruthenium or iridium complexes, or organic dyes like eosin (B541160) Y) that absorbs visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under exceptionally mild conditions. scite.airesearchgate.net This approach has been applied to the construction and functionalization of a wide array of heterocyclic systems.

While the direct application of photoredox catalysis for the synthesis of this compound is not yet widely reported, related transformations highlight its potential. Thiol-ene/yne reactions, which form carbon-sulfur bonds, can be achieved using visible-light photoredox catalysis, suggesting that reactions involving thiophene-based substrates are feasible. mdpi.com Furthermore, photoredox-mediated decarboxylative couplings provide a mild route for generating radicals from carboxylic acids, a strategy that could be adapted for the functionalization of chromone scaffolds. dlut.edu.cn The use of visible light as a renewable energy source makes this a highly attractive green chemistry approach for constructing complex molecules like the target chromone. scite.airesearchgate.net

Iii. Rigorous Spectroscopic and Spectrometric Characterization for Structural Elucidation of 6 Hydroxy 2 Thiophen 2 Yl 4h Chromen 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy identifies the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the spin-spin coupling constant (J) provides information about adjacent protons, revealing the connectivity of the molecular framework.

For 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, the spectrum is predicted to show distinct signals corresponding to the protons on the chromenone A-ring, the C-ring, and the thiophene (B33073) ring.

Chromenone Protons: The A-ring protons (H-5, H-7, H-8) exhibit a coupling pattern influenced by the 6-hydroxy group. The H-5 proton is expected to appear as a doublet downfield due to its proximity to the carbonyl group. The H-7 and H-8 protons will likely appear as a doublet and a doublet of doublets, respectively, characteristic of an ABC aromatic system. The C-ring contains a lone proton, H-3, which typically appears as a sharp singlet.

Thiophene Protons: The thiophene ring protons (H-3', H-4', H-5') form a distinct three-spin system. Typically, H-5' appears as a doublet of doublets due to coupling with both H-4' and H-3'. H-3' also appears as a doublet of doublets, while H-4' presents as a triplet or a doublet of doublets.

Hydroxyl Proton: The phenolic proton (6-OH) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of similar structures like 6-hydroxyflavone (B191506) and 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives. nih.govresearchgate.netscielo.br

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.8 | s | - |

| H-5 | ~7.9 | d | J = 8.8 Hz |

| H-7 | ~7.4 | dd | J = 8.8, 2.8 Hz |

| H-8 | ~7.6 | d | J = 2.8 Hz |

| 6-OH | Variable | br s | - |

| H-3' | ~7.6 | dd | J = 3.7, 1.1 Hz |

| H-4' | ~7.2 | dd | J = 5.1, 3.7 Hz |

| H-5' | ~7.8 | dd | J = 5.1, 1.1 Hz |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, alkene).

For this compound, the spectrum will display 13 distinct signals for the 13 carbon atoms.

Carbonyl Carbon: The C-4 carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 175 ppm).

Aromatic and Heterocyclic Carbons: The oxygen-bearing carbons (C-2, C-6, C-8a) and the thiophene carbons will have characteristic chemical shifts. The C-6 carbon, attached to the hydroxyl group, will be shifted downfield compared to its unsubstituted counterpart. The carbons of the thiophene ring typically resonate in the δ 125-145 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of similar structures. nih.govresearchgate.netscielo.brmdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~108 |

| C-4 | ~178 |

| C-4a | ~122 |

| C-5 | ~125 |

| C-6 | ~155 |

| C-7 | ~118 |

| C-8 | ~115 |

| C-8a | ~150 |

| C-2' | ~140 |

| C-3' | ~128 |

| C-4' | ~129 |

| C-5' | ~132 |

2D NMR experiments correlate signals from different nuclei, providing a definitive structural assignment by piecing together the molecular puzzle. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For the target molecule, COSY would show correlations between H-7 and H-8 on the A-ring, and among H-3', H-4', and H-5' in the thiophene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of protonated carbons, for instance, linking the signal for H-3 to C-3, H-5 to C-5, and so on.

The H-3 proton correlating to carbons C-2, C-4, and C-4a, confirming the C-ring structure.

The thiophene protons (H-3' and H-5') correlating to C-2, which definitively links the thiophene ring to the chromenone core.

The A-ring protons H-5 and H-7 correlating to C-6, confirming the position of the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, regardless of their bonding. A NOESY experiment could show a correlation between H-3 of the chromenone and H-3' of the thiophene ring, providing information on the preferred conformation around the C2-C2' bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

HRMS instruments measure m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₁₃H₈O₃S. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Molecular Formula: C₁₃H₈O₃S

Calculated Monoisotopic Mass: 244.0194 g/mol

Expected HRMS Result: An [M+H]⁺ ion at m/z 245.0272 or an [M-H]⁻ ion at m/z 243.0122, confirming the elemental formula.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides valuable information about the molecule's structure by revealing its weakest bonds and stable substructures.

The fragmentation of the this compound molecular ion (m/z 244) is expected to proceed through several characteristic pathways, including retro-Diels-Alder (rDA) reactions common to flavonoids and loss of small neutral molecules like CO.

Retro-Diels-Alder (rDA) Fragmentation: Cleavage of the C-ring can occur, breaking the molecule into two main fragments derived from the A-ring and the B/C-ring portions.

Loss of CO: A common fragmentation for carbonyl-containing compounds is the neutral loss of carbon monoxide (28 Da).

Cleavage of the Thiophene Ring: The thiophene ring itself can fragment or be cleaved from the chromenone core.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 244 | 216 | CO | Loss of carbon monoxide from the pyrone ring |

| 244 | 136 | C₇H₄OS | rDA fragmentation, yielding the dihydroxybenzyne radical cation |

| 244 | 111 | C₇H₅O₃ | Cleavage yielding the thiophenylcarbonyl cation |

| 244 | 83 | C₉H₅O₃ | Cleavage yielding the thiophene radical cation |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the hydroxyl (-OH) group at the C-6 position of the chromenone ring is typically identified by a broad absorption band in the region of 3500-3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the γ-pyrone ring in the chromen-4-one system is expected to produce a strong, sharp absorption band in the range of 1650-1600 cm⁻¹. Conjugation with the aromatic ring and the thiophene moiety can influence the exact position of this band.

The thiophene ring itself contributes to the complexity of the IR spectrum. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The C=C stretching vibrations within the thiophene and benzene (B151609) rings typically appear in the 1600-1450 cm⁻¹ region. Furthermore, the C-S stretching vibration of the thiophene ring can be expected in the fingerprint region, although its identification can sometimes be challenging due to overlapping signals.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Phenolic) | 3500 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (γ-Pyrone) | 1650 - 1600 | Stretching |

| C=C (Aromatic/Thiophene) | 1600 - 1450 | Stretching |

| C-O (Phenolic) | 1260 - 1180 | Stretching |

| C-S (Thiophene) | ~700 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and the extent of its conjugated system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

The UV-Vis spectrum of this compound is expected to display multiple absorption bands, characteristic of the extensive π-conjugated system formed by the fusion of the benzopyrone and thiophene rings. Generally, flavones and their derivatives exhibit two major absorption bands. Band I, appearing at a longer wavelength (typically in the 300–400 nm range), is associated with the cinnamoyl system (B-ring and the heterocyclic ring), while Band II, at a shorter wavelength (around 240–280 nm), corresponds to the benzoyl system (A-ring).

In the case of this compound, the thiophene ring acts as the B-ring equivalent. The presence of the hydroxyl group at the 6-position (A-ring) and the sulfur atom in the thiophene ring can influence the position and intensity of these absorption bands through their electron-donating effects. A study on the closely related compound, 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, revealed a longest absorption band around 360 nm, which is consistent with π → π* transitions within the conjugated system. nih.gov It is anticipated that this compound would exhibit a similar UV-Vis profile, with the exact λmax values being sensitive to solvent polarity.

The electronic transitions responsible for the observed absorption bands are primarily π → π* transitions, arising from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extended conjugation in this molecule lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths.

A representative data table for the expected UV-Vis absorption maxima of this compound, based on analogous compounds, is presented below.

| Absorption Band | Expected λmax Range (nm) | Associated Electronic Transition | Structural Origin |

|---|---|---|---|

| Band I | 320 - 380 | π → π | Thiophene and Pyrone Rings (Cinnamoyl System) |

| Band II | 240 - 280 | π → π | Benzene Ring (Benzoyl System) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

While a crystal structure for the specific compound this compound has not been reported in the reviewed literature, analysis of related structures provides a basis for predicting its solid-state conformation. For instance, the crystal structure of 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one reveals a nearly planar benzopyranone ring system. researchgate.net It is expected that the chromenone core of this compound would also be largely planar.

The dihedral angle between the plane of the chromenone ring system and the thiophene ring will be a key structural feature. This angle is influenced by steric and electronic factors. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the 6-hydroxy group and the 4-carbonyl group, are expected to play a significant role in the crystal packing. These hydrogen bonds can lead to the formation of supramolecular architectures such as dimers, chains, or sheets.

A hypothetical data table summarizing the expected crystallographic parameters for this compound, based on known structures of similar compounds, is provided below. It is important to note that these are predictive values and would require experimental verification.

| Crystallographic Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Length (C=O) | ~1.23 - 1.26 Å |

| Key Bond Length (C-S in Thiophene) | ~1.70 - 1.74 Å |

| Dihedral Angle (Chromenone-Thiophene) | Variable, likely non-zero due to steric hindrance |

| Key Intermolecular Interaction | O-H···O=C hydrogen bonding |

Iv. Computational Chemistry and Theoretical Investigations of 6 Hydroxy 2 Thiophen 2 Yl 4h Chromen 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT Calculation Parameters (General Methodology)

| Parameter | Description | Typical DFT Functional | Typical Basis Set |

|---|---|---|---|

| Geometry Optimization | Finds the lowest energy molecular structure. | B3LYP | 6-311++G(d,p) |

| Electronic Energy | Calculates the total energy of the molecule in its optimized state. | B3LYP | 6-311++G(d,p) |

| Vibrational Frequencies | Predicts infrared and Raman spectra to confirm a stable minimum. | B3LYP | 6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a model used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. A higher EHOMO suggests a better electron donor. The energy of the LUMO (ELUMO) relates to the electron affinity and signifies the molecule's ability to accept electrons; a lower ELUMO indicates a better electron acceptor. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

Table 2: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Abbreviation | Significance in Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, different colors represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. researchgate.net For 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, an MEP map would likely show negative potential around the carbonyl oxygen and the hydroxyl group, identifying them as sites for hydrogen bonding and electrophilic interactions. The thiophene (B33073) ring's sulfur atom also influences the charge distribution. jchps.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in various environments, such as in solution or interacting with a biological membrane. nih.gov

By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom, revealing how the molecule changes its shape and interacts with its surroundings. This is particularly useful for understanding how this compound might adapt its conformation to fit into the active site of an enzyme or receptor. The simulations can also provide insights into the stability of different conformations and the energy barriers between them.

In Silico Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C chemical shifts. researchgate.net These predicted values can be compared with experimental spectra to confirm the molecular structure.

For UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. nih.gov Such calculations can help assign specific electronic transitions, such as π→π* or n→π*, and understand how the molecular structure influences its absorption properties. uta.edu

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Parameter |

|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Chemical Shifts (δ in ppm) |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Absorption Maxima (λmax in nm) |

Computational Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net The ligand, this compound, is then placed into the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding energy for each pose, with lower energy scores typically indicating more favorable binding. mdpi.com

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For this compound, potential targets could include enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or various kinases, given the known biological activities of related flavonoid structures.

Table 4: Representative Data from a Hypothetical Docking Study

| Target Protein (PDB ID) | Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Active Site | -8.5 | Arg120, Tyr355, Ser530 |

| Lipoxygenase (LOX) | Active Site | -7.9 | His499, Ile553, Leu754 |

| Protein Kinase | ATP-binding pocket | -9.1 | Lys72, Asp184, Leu135 |

Ligand-Protein Interaction Analysis and Binding Modes

Information not available.

Prediction of Binding Affinities and Energetics

Information not available.

V. Structure Activity Relationship Sar Studies and Rational Design of Analogues for 6 Hydroxy 2 Thiophen 2 Yl 4h Chromen 4 One

Design Principles for Systematic Structural Modification of the 6-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one Scaffold

The rational design of analogues of this compound is predicated on a systematic approach to structural modification. The scaffold presents three key regions for chemical derivatization: the chromen-4-one core, the 6-hydroxyl group, and the thiophene (B33073) ring. Design principles often involve strategies such as substituent modification, isosteric replacement, and scaffold hopping to optimize pharmacokinetic and pharmacodynamic properties. nih.gov

The chromen-4-one nucleus is a well-established "privileged structure" in medicinal chemistry, known for its broad range of biological activities including anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.govijprajournal.com Modifications typically focus on the introduction of various substituents at available positions on the benzopyran ring to modulate the electronic and steric properties of the molecule.

The 6-hydroxyl group is a critical site for modification. Its presence and position can significantly influence the compound's antioxidant and anti-inflammatory properties. nih.govmdpi.com Design strategies may involve methylation, acetylation, or replacement with other functional groups to alter hydrogen bonding capacity, lipophilicity, and metabolic stability.

The thiophene ring at the 2-position is another key area for structural variation. Thiophene-containing compounds are known to exhibit a wide array of pharmacological activities. connectjournals.comresearchgate.net Modifications can include the introduction of substituents on the thiophene ring to enhance target binding affinity and selectivity. Structure-based drug design, utilizing molecular docking, can guide the rational design of these thiophene derivatives to target specific biological macromolecules. nih.gov

Impact of Substituent Variation on Biological Activity Profiles (In Vitro and Cellular Level)

The biological activity of chromone (B188151) derivatives is highly dependent on the nature and position of substituents on the core structure. Variations in these substituents can profoundly affect the compound's interaction with biological targets, leading to changes in its efficacy and selectivity.

The chromen-4-one core, also found in the related flavonoid structure, is fundamental to the biological activity of this class of compounds. The double bond between C2 and C3 and the 4-carbonyl group are often considered important for various biological activities. mdpi.com Alterations to this core can have significant consequences. For instance, the introduction of hydroxyl groups at different positions on the benzopyran ring (A-ring) can modulate activity. Studies on styrylchromones have shown that the presence of two hydroxyl groups on the A-ring, particularly at C-5 and C-7, can increase inhibitory activity against certain enzymes. nih.gov

The hydroxyl group at the 6-position of the chromone ring plays a significant role in the biological activity of these compounds. Studies on 6-hydroxyflavone (B191506), a structurally similar compound, have demonstrated potent anti-inflammatory activity. nih.govresearchgate.net This activity is attributed to the inhibition of inducible nitric oxide synthase (iNOS) in kidney mesangial cells. nih.govresearchgate.net

Modification of the 6-hydroxyl group can lead to significant changes in potency. For example, methylation of the 6-hydroxyl group to a 6-methoxy group in 6-hydroxyflavone resulted in a nearly 10-fold increase in anti-inflammatory activity. nih.govresearchgate.net This suggests that while the hydroxyl group is important, its conversion to a methoxy (B1213986) group can enhance activity, possibly by altering the compound's electronic properties and metabolic stability. Other modifications, such as acetylation and sulfation of the 6-hydroxyl group, have also been investigated to modulate the activity profile. nih.gov

The following table summarizes the anti-inflammatory activity of 6-hydroxyflavone and its derivatives:

| Compound | R | IC₅₀ (μM) |

| 6-Hydroxyflavone | -OH | ~2.0 |

| 6-Methoxyflavone | -OCH₃ | 0.192 |

| 6-Acetoxyflavone | -OCOCH₃ | >10 |

| Flavone (B191248) 6-sulfate | -OSO₃⁻ | >10 |

Data sourced from studies on rat mesangial cells. nih.govresearchgate.net

The thiophene ring at the 2-position of the chromen-4-one scaffold is a key determinant of the compound's biological activity. The incorporation of heterocyclic moieties like thiophene into bioactive scaffolds is a common strategy to enhance pharmacological potency. researchgate.net The nature and position of substituents on the thiophene ring can influence the molecule's interaction with target proteins.

For instance, in the design of thiophene-based chalcones as monoamine oxidase (MAO) inhibitors, it was found that the presence of the thiophene ring increased selectivity for MAO-B over MAO-A. researchgate.net Furthermore, the introduction of electron-releasing substituents, such as methoxy or alkyl groups, on the aromatic ring connected to the chalcone (B49325) core generally resulted in more active compounds due to increased lipophilicity. researchgate.net While this data is on a different scaffold, it provides valuable insights into how thiophene ring substitutions could modulate the activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijprajournal.com These models are valuable tools in drug discovery for predicting the activity of untested compounds and for guiding the design of new, more potent analogues.

The development of a QSAR model for this compound analogues would involve a series of steps. First, a dataset of compounds with known biological activities would be required. The three-dimensional structures of these molecules would then be generated and aligned. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. mdpi.commdpi.com The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. mdpi.com

For flavonoids, a class of compounds structurally related to the target molecule, QSAR studies have revealed the importance of various descriptors. These include the presence of a double bond at the C2-C3 position, the absence of a hydroxyl group at the 3-position, and the substitution pattern of hydroxyl groups on the benzopyran and phenyl rings for activities such as CYP1A2 inhibition. ijprajournal.com For antioxidant activity, the number and position of hydroxyl groups are critical. mdpi.com A robust QSAR model for this compound analogues would likely incorporate similar descriptors to accurately predict their biological activities.

Identification of Key Physicochemical Descriptors

The biological activity of this compound is governed by a combination of physicochemical properties that influence its absorption, distribution, metabolism, excretion (ADME), and interaction with its biological target. Key descriptors include:

Lipophilicity (LogP): This parameter is crucial for membrane permeability and binding to hydrophobic pockets of target proteins. The thiophene ring contributes to the lipophilicity of the molecule. Modifications to the chromen-4-one scaffold or the thiophene ring can alter the LogP value, thereby affecting bioavailability and target engagement.

Electronic Effects: The electron-donating nature of the 6-hydroxyl group and the electronic properties of the thiophene ring influence the electron density distribution across the chromen-4-one scaffold. These electronic characteristics can be critical for the formation of hydrogen bonds and other non-covalent interactions with the target protein.

Steric Factors: The size and shape of the molecule, dictated by the chromen-4-one core and the thiophene substituent, are important for fitting into the binding site of a biological target. Steric hindrance can either enhance or diminish activity depending on the specific interactions required for a biological response.

Hydrogen Bonding Capacity: The 6-hydroxyl group and the carbonyl group at position 4 are potential hydrogen bond donors and acceptors, respectively. These interactions are often pivotal for the specific recognition and binding to biological macromolecules. The sulfur atom in the thiophene ring can also participate in weaker hydrogen bonding. nih.gov

| Physicochemical Descriptor | Structural Moiety | Potential Influence on Biological Activity |

|---|---|---|

| Lipophilicity (LogP) | Thiophene ring, Chromen-4-one scaffold | Membrane permeability, binding to hydrophobic pockets |

| Electronic Effects | 6-hydroxyl group, Thiophene ring | Modulation of target interaction, metabolic stability |

| Steric Factors | Overall molecular shape | Complementarity to the target's binding site |

| Hydrogen Bonding | 6-hydroxyl group, 4-carbonyl group, Thiophene sulfur | Specific target recognition and binding affinity |

Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, and pharmacokinetic profiles. acs.org For this compound, several bioisosteric replacement strategies can be envisioned.

Replacement of the 2-(Thiophen-2-yl) Moiety:

The thiophene ring at the 2-position of the chromen-4-one scaffold is a key structural feature. Its replacement with other five- or six-membered aromatic or heteroaromatic rings can modulate the electronic and steric properties of the molecule, potentially leading to improved activity and selectivity. nih.gov

Phenyl Ring: Replacing the thiophene with a phenyl ring is a common bioisosteric substitution. This would alter the electronic distribution and lipophilicity. Further substitution on the phenyl ring with electron-donating or electron-withdrawing groups could fine-tune the activity.

Furan (B31954) and Pyrrole (B145914): These five-membered heterocycles are also classical bioisosteres of thiophene. A furan ring would introduce a more electronegative oxygen atom, potentially altering hydrogen bonding capabilities. A pyrrole ring, with its N-H group, could act as a hydrogen bond donor.

Thiazole and Oxazole: These five-membered heterocycles containing an additional nitrogen atom offer different electronic properties and hydrogen bonding possibilities compared to thiophene.

| Original Moiety | Proposed Bioisostere | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| Thiophen-2-yl | Phenyl | Classic bioisostere, alters electronics and lipophilicity. | Modulation of binding affinity and selectivity. |

| Furan-2-yl | Introduces an oxygen atom, altering hydrogen bonding. | Potential for new interactions with the target. | |

| Pyrrol-2-yl | Introduces an N-H group for hydrogen bond donation. | Enhanced binding through additional hydrogen bonds. | |

| Thiazol-2-yl | Modifies electronic profile and hydrogen bonding capacity. | Improved target selectivity and pharmacokinetic properties. |

Replacement of the 6-Hydroxyl Group:

The phenolic hydroxyl group at the 6-position is often crucial for biological activity but can also be a site of rapid metabolism, leading to poor bioavailability. nih.govresearchgate.net Its bioisosteric replacement can address these metabolic liabilities while aiming to retain or improve target interactions.

Amino and Amido Groups: An amino group (-NH2) can act as a hydrogen bond donor, similar to a hydroxyl group. An acetamido group (-NHCOCH3) can also participate in hydrogen bonding and may offer improved metabolic stability.

Hydroxymethyl Group: A hydroxymethyl group (-CH2OH) retains the hydrogen bonding capability of the hydroxyl group but alters its acidity and steric profile, which could impact binding and metabolism.

2-Aminothiazole: This heterocyclic moiety has been successfully used as a bioisostere for a phenolic hydroxyl group in several drug candidates, potentially improving pharmacological properties. acs.org

| Original Moiety | Proposed Bioisostere | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| 6-Hydroxyl | Amino (-NH2) / Amido (-NHCOR) | Mimics hydrogen bonding properties, may improve metabolic stability. | Enhanced bioavailability and duration of action. |

| Hydroxymethyl (-CH2OH) | Retains hydrogen bonding, alters acidity and sterics. | Modified binding affinity and metabolic profile. | |

| 2-Aminothiazole | Acts as a heterocyclic bioisostere of phenol. | Potential for improved pharmacological properties. |

The rational design of analogues of this compound through these SAR-guided modifications and bioisosteric replacement strategies holds promise for the development of novel therapeutic agents with enhanced efficacy and drug-like properties.

Vi. Mechanistic Investigations of Biological Activities in Vitro and Cellular Contexts of 6 Hydroxy 2 Thiophen 2 Yl 4h Chromen 4 One

Antioxidant Mechanisms

The antioxidant potential of this compound is rooted in its ability to donate hydrogen atoms, scavenge free radicals, chelate metals, and potentially induce the expression of endogenous antioxidant enzymes.

The free radical scavenging activity of phenolic compounds like 6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a key mechanism of their antioxidant action. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this capacity. The presence of the hydroxyl group at the C-6 position on the chromone (B188151) ring is crucial for this activity. This hydroxyl group can donate a hydrogen atom to stabilize free radicals, thereby interrupting oxidative chain reactions.

Table 1: Representative Free Radical Scavenging Activity of Structurally Related Chromone Derivatives

| Compound Type | Assay | Observed Activity (IC50/Inhibition %) | Reference |

|---|---|---|---|

| Chromonyl-2,4-thiazolidinediones | DPPH Radical Scavenging | Good free radical scavenging activity | nih.gov |

| 2H-chromen-2-one derivatives | ABTS Radical Cation Scavenging | Moderate antiradical activity | researchgate.net |

| Phenolic Derivatives | ABTS Radical Scavenging | Good antioxidant capacity | nih.gov |

Another important antioxidant mechanism for phenolic compounds is their ability to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The carbonyl group at the C-4 position and the hydroxyl group at the C-6 position of this compound can potentially form a complex with metal ions, sequestering them and preventing their participation in redox cycling. This chelation activity effectively reduces the generation of free radicals. While specific studies on this compound's chelating ability are lacking, chromone derivatives are known to possess metal-chelating properties.

In cellular systems, flavonoids and other phenolic compounds can exert antioxidant effects not only by direct radical scavenging but also by upregulating the expression of endogenous antioxidant enzymes. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While direct evidence for this compound is not available, other flavonoid compounds have been shown to activate the Nrf2 pathway, leading to increased synthesis of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are likely mediated through the inhibition of pro-inflammatory enzymes and the modulation of key intracellular signaling pathways involved in the inflammatory response.

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandins (B1171923) by cyclooxygenase-2 (COX-2) are hallmarks of inflammation. Many flavonoids and chromone derivatives have been shown to inhibit the production of these pro-inflammatory mediators. For instance, studies on various 2-substituted chromone derivatives have demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The mechanism often involves the suppression of iNOS and COX-2 gene expression. Given its structural features, it is plausible that this compound also possesses the ability to inhibit the production of nitric oxide and prostaglandins.

Table 2: Inhibition of Pro-inflammatory Mediators by Structurally Related Chromone Derivatives

| Compound Type | Cell Line | Inhibitory Effect | Reference |

|---|---|---|---|

| 2-(2-phenylethyl)chromone derivatives | RAW 264.7 macrophages | Significant inhibition of nitric oxide production (IC50 values in the range 1.6-7.3μM) | nih.gov |

| 2-phenyl-4H-chromen-4-one derivatives | RAW264.7 cells | Favorable NO inhibitory activity | nih.gov |

| 7,7′-Cyclolignan Enantiomers | RAW 264.7 macrophages | Notable reduction in the secretion of NO, TNF-α and IL-6 | mdpi.com |

The expression of pro-inflammatory genes, including iNOS and COX-2, is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com The NF-κB signaling pathway is a critical regulator of the inflammatory response. Several flavonoids and heterocyclic compounds have been identified as inhibitors of NF-κB activation. mdpi.com They can interfere with this pathway at multiple levels, such as by inhibiting the degradation of the inhibitory IκBα protein, thereby preventing the nuclear translocation of the active NF-κB subunits. The presence of the thiophene (B33073) moiety may contribute to this activity, as various thiophene derivatives have been reported to modulate NF-κB signaling.

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are another set of crucial signaling cascades that regulate inflammation. nih.gov These pathways are activated by various inflammatory stimuli and lead to the activation of transcription factors that drive the expression of pro-inflammatory cytokines and enzymes. Chromone and flavonoid derivatives have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases in these pathways. nih.govresearchgate.net By interfering with the NF-κB and MAPK pathways, this compound could effectively suppress the inflammatory response at a molecular level.

Inhibition of Inflammatory Enzymes (e.g., COX, LOX)

The 4H-chromen-4-one scaffold is a core structure in flavonoids, a class of compounds well-regarded for their anti-inflammatory properties. nih.govresearchgate.net A primary mechanism for this activity is the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govnih.gov

Compounds structurally similar to this compound have demonstrated inhibitory effects on these enzymes. For instance, certain flavonoid derivatives have been shown to dually inhibit both COX and LOX pathways. nih.gov The presence of a hydroxyl group at the C-6 position, as seen in 6-hydroxyflavone (B191506), has been associated with potent anti-inflammatory activity, which can be attributed to the inhibition of downstream inflammatory proteins like inducible nitric oxide synthase (iNOS). nih.govplos.org While direct inhibition of COX and LOX by 6-hydroxyflavone itself may vary, its derivatives have shown significant activity. nih.govplos.org

The thiophene moiety is also found in molecules with anti-inflammatory potential. dundee.ac.uk Given these precedents, it is plausible that this compound could interact with the active sites of COX and LOX enzymes, thereby reducing the production of inflammatory signaling molecules. However, without direct experimental evidence, this remains a hypothesis.

Table 1: Representative Inhibitory Activities of Structurally Related Compounds on Inflammatory Enzymes. This table presents data for compounds structurally related to this compound to illustrate potential activities. Data for the specific subject compound is not available.

| Compound/Extract | Target Enzyme | Activity (IC₅₀) | Source |

| Tinospora cordifolia methanolic fraction | 5-LOX | 0.041 ± 0.0003 ng/µl | nih.gov |

| Tinospora cordifolia methanolic fraction | COX-2 | 59.46 ± 0.42 ng/µl | nih.gov |

| Ethanolic extract of Brucea javanica | 5-LOX | 20 µg/ml | nih.gov |

| Ethanolic extract of Brucea javanica | COX-1 | 90 µg/ml | nih.gov |

| Ethanolic extract of Brucea javanica | COX-2 | 3.75 µg/ml | nih.gov |

| Demethyleneberberine | 5-LOX | 2.93 ± 0.81 µM | nih.gov |

| Demethyleneberberine | COX-2 | 13.46 ± 1.91 µM | nih.gov |

| 6-Methoxyflavone | Nitric Oxide Production | 192 nM | nih.govplos.org |

| 6-Hydroxyflavone | Nitric Oxide Production | 1.7 µM | nih.govplos.org |

Antimicrobial Mechanisms

The structural components of this compound, namely the chromenone core and the thiophene ring, are present in various compounds known to possess antimicrobial properties. nih.govresearchgate.net

Thiophene-containing compounds have been extensively reviewed for their antibacterial and antifungal activities. nih.gov Synthetic thiophene derivatives have demonstrated bactericidal effects against drug-resistant Gram-negative bacteria. nih.govnih.gov Similarly, thiophenones, which are sulfur analogs of furanones, have been shown to be effective inhibitors of biofilm formation in bacteria such as Staphylococcus epidermidis. nih.govresearchgate.net Biofilms are communities of microorganisms encased in a protective matrix, which confers increased resistance to antibiotics. nih.gov The inhibition of biofilm formation is a critical strategy to combat persistent infections. researchgate.net It is hypothesized that compounds like this compound could interfere with the signaling pathways, such as quorum sensing, that regulate biofilm development. nih.gov

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell's physical integrity. nih.gov Various synthetic thiophene derivatives have been shown to increase the permeability of the bacterial cell membrane. nih.govresearchgate.net This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. mdpi.comresearchgate.net Flavonoids and other chromenone derivatives can also interfere with the integrity of bacterial cell membranes. researchgate.net Therefore, it is plausible that this compound could exert antimicrobial effects by compromising the bacterial cell wall or membrane, although this requires experimental verification.

Beyond broad disruptions to cellular structure, antimicrobial agents can act by inhibiting specific enzymes that are vital for the pathogen's survival. The thiophene scaffold has been used in the rational design of inhibitors for specific bacterial enzymes, such as histidine kinases, which are part of the two-component signal transduction systems that regulate various cellular processes. nih.gov Additionally, thiophene-based compounds have been investigated as inhibitors of bacterial urease, an enzyme crucial for the pathogenicity of certain bacteria. frontiersin.org The chromenone structure has also been incorporated into compounds targeting various bacterial enzymes. The specific enzymatic targets for this compound within pathogenic microorganisms are yet to be identified.

Table 2: Representative Antimicrobial Activities of Structurally Related Compounds. This table presents data for compounds structurally related to this compound to illustrate potential activities. Data for the specific subject compound is not available.

| Compound Class | Organism | Activity | Source |

| Thiophene derivatives | Colistin-Resistant A. baumannii | MIC₅₀: 16-32 mg/L | nih.gov |

| Thiophene derivatives | Colistin-Resistant E. coli | MIC₅₀: 8-32 mg/L | nih.gov |

| Thiophenones | Staphylococcus epidermidis | Inhibition of biofilm formation | nih.gov |

| Morpholine-thiophene hybrids | Jack bean urease | IC₅₀: 3.80 - 5.77 µM | frontiersin.org |

Anticancer Mechanisms (In Vitro Cellular Assays)

The 4H-chromen-4-one skeleton is a privileged structure in the development of anticancer agents. nih.gov Many derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. researchgate.net

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Numerous 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis. researchgate.net The mechanism often involves arresting the cell cycle at specific checkpoints, such as the G2/M or S phase, which subsequently triggers the apoptotic cascade. nih.gov For example, certain 4H-benzo[h]chromene derivatives have been shown to induce cell cycle arrest and apoptosis in breast, colon, and liver cancer cell lines. nih.gov

Furthermore, studies on hydroxyl-containing thiophene analogs have demonstrated their ability to induce cell cycle arrest in the Sub-G1 phase, which is indicative of apoptosis. mdpi.com Research on 6-hydroxyflavone has also shown its antiproliferative activity against breast cancer cell lines. researchgate.net These findings suggest that this compound could potentially exhibit anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. However, in vitro cellular assays on relevant cancer cell lines would be necessary to confirm this hypothesis.

Table 3: Representative Anticancer Activities of Structurally Related Compounds. This table presents data for compounds structurally related to this compound to illustrate potential activities. Data for the specific subject compound is not available.

| Compound | Cell Line | Activity (IC₅₀) | Mechanism | Source |

| 6-Hydroxyflavone | MDA-MB-231 (Breast Cancer) | 3.4 µM | Antiproliferative | researchgate.net |

| Aminoimino derivative of 4H-benzo[h]chromene | MCF-7 (Breast Cancer) | 0.45 µg/mL | Antiproliferative, Cell cycle arrest, Apoptosis | nih.gov |

| Aminoimino derivative of 4H-benzo[h]chromene | HCT-116 (Colon Cancer) | 0.7 µg/mL | Antiproliferative, Cell cycle arrest, Apoptosis | nih.gov |

| Aminoimino derivative of 4H-benzo[h]chromene | HepG-2 (Liver Cancer) | 1.7 µg/mL | Antiproliferative, Cell cycle arrest, Apoptosis | nih.gov |

| 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone | HEp2 (Laryngeal Cancer) | 27.02 ± 1.23 µM | Cytotoxic, Sub-G1 arrest, Apoptosis | mdpi.com |

Inhibition of Cell Proliferation and Migration

No published studies were identified that have investigated the effect of this compound on the proliferation or migration of any cell lines. Consequently, no data on its potential antiproliferative or anti-migratory efficacy, including metrics such as IC₅₀ values, can be provided.

Modulation of Oncogenic Pathways and Gene Expression

There is no available research detailing how this compound may influence oncogenic signaling pathways or alter the expression of relevant genes in any cellular model.

Enzyme Inhibition/Activation Studies (Biochemical Assays)

Identification of Molecular Targets

No specific enzymatic targets for this compound have been identified in the scientific literature.

Kinetic Characterization of Enzyme Modulation

As no molecular targets have been identified, there are no kinetic studies describing the nature of any potential enzyme modulation by this compound, such as the type of inhibition or its kinetic parameters (e.g., Kᵢ, Kₘ).

Future research is required to elucidate the potential biological activities and mechanisms of action of this specific chemical compound.

Vii. Advanced Research Applications and Future Directions for 6 Hydroxy 2 Thiophen 2 Yl 4h Chromen 4 One

Potential as a Scaffold for Novel Pre-clinical Therapeutic Agents

The chromone (B188151) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The specific combination of the 6-hydroxy and 2-thiophenyl substituents on this scaffold presents intriguing possibilities for the design of new therapeutic agents.

The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex multifactorial diseases. The "6-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one" scaffold is a viable candidate for MTDL design. The thiophene (B33073) ring can be functionalized to introduce pharmacophores that target specific enzymes or receptors, while the chromone core with its hydroxyl group can be modified to modulate physicochemical properties and provide additional interaction points.

Strategies for developing MTDLs from this scaffold could involve:

Molecular Hybridization: Covalently linking the "this compound" scaffold with another known pharmacophore to create a hybrid molecule with dual activity.

Scaffold Decoration: Introducing various substituents onto the thiophene or chromone rings to optimize binding to multiple targets simultaneously. Computational modeling and structure-activity relationship (SAR) studies would be instrumental in guiding the rational design of such derivatives.

While direct in vitro studies on the synergistic effects of "this compound" are not extensively documented, the known anti-inflammatory and potential anticancer properties of chromone derivatives suggest a strong basis for such investigations. Combination therapy, where two or more drugs are used to achieve a greater therapeutic effect, is a cornerstone of modern medicine.

Future in vitro studies could explore the synergistic potential of "this compound" in combination with:

Standard Chemotherapeutic Agents: To potentially enhance their efficacy and overcome drug resistance in cancer cell lines.

Known Anti-inflammatory Drugs: To achieve a more potent anti-inflammatory response at lower doses, thereby reducing potential side effects.

These studies would typically involve treating cell cultures with the individual agents and their combinations and assessing outcomes such as cell viability, apoptosis, and the expression of inflammatory markers.

Exploration in Material Science

The conjugated π-system of "this compound" suggests its potential utility in various material science applications, particularly those leveraging its photophysical and electronic properties.

While specific photophysical data for "this compound" is limited, studies on its close isomer, 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, offer valuable insights. This related compound is known to exhibit interesting photophysical behaviors, including Excited State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift and dual fluorescence emission. nih.gov

The photophysical properties of "this compound" are expected to be influenced by the position of the hydroxyl group and the electronic nature of the thiophene ring. Key properties for its application as a fluorescent probe would include:

Absorption and Emission Wavelengths: The extent of conjugation in the molecule will determine its absorption and emission maxima.

Quantum Yield: This parameter measures the efficiency of the fluorescence process.

Fluorescence Lifetime: The duration of the excited state.

These properties could be modulated by the local environment, making the compound a potential candidate for sensing applications, such as detecting metal ions or changes in polarity.

Table 1: Expected Photophysical Properties and Their Relevance

| Property | Expected Characteristics | Relevance for Fluorescent Probes |

| Absorption | In the UV-Visible region, influenced by solvent polarity. | Determines the optimal excitation wavelength. |

| Emission | Fluorescence in the visible spectrum, potentially with a large Stokes shift. | A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio. |

| Quantum Yield | Moderate to high, sensitive to environmental factors. | Higher quantum yield leads to brighter fluorescence and better sensitivity. |

| Fluorescence Lifetime | In the nanosecond range, can be affected by quenchers. | Can be used for more advanced fluorescence sensing techniques. |

Note: The data in this table is predictive and based on the properties of similar chromone derivatives.

Thiophene-based organic materials are extensively used in organic electronics due to their excellent charge transport properties and chemical stability. researchgate.netwiley.com The incorporation of a thiophene moiety into the chromone scaffold in "this compound" suggests its potential as a building block for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In the context of OLEDs , this compound or its derivatives could potentially serve as:

Emissive Layer Dopants: To tune the emission color and improve device efficiency.

Host Materials: In which the emissive dopants are dispersed.

Charge-Transporting Materials: Facilitating the movement of electrons and holes within the device.

For organic solar cells , materials based on this scaffold could be explored as:

Electron Donor or Acceptor Materials: In the photoactive layer where charge separation occurs.

Interfacial Layer Materials: To improve charge extraction at the electrode interfaces.

The performance of such materials would depend on their molecular packing in the solid state and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Methodological Innovations in Chromone Research

The advancement of research on "this compound" and its derivatives is closely tied to innovations in synthetic chemistry. Traditional methods for synthesizing chromones often require multiple steps and harsh reaction conditions. Modern synthetic chemistry has focused on developing more efficient and environmentally friendly approaches.

Challenges and Opportunities in the Academic Development of this compound

The academic development of novel compounds like this compound faces a distinct set of challenges and opportunities. A primary hurdle in the academic setting is often related to the synthesis and optimization of such molecules. While synthetic routes for thiophene and chromen-4-one derivatives are established, achieving high yields, regioselectivity, and scalability with limited resources can be demanding. nih.govbohrium.com The purification of intermediates and the final compound to a high degree required for reliable biological testing presents another significant challenge. Furthermore, like many flavonoid-type structures, this compound may exhibit poor aqueous solubility, complicating its handling and delivery in in vitro and in vivo experimental models, potentially leading to variability in research data.